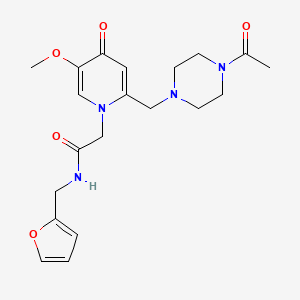

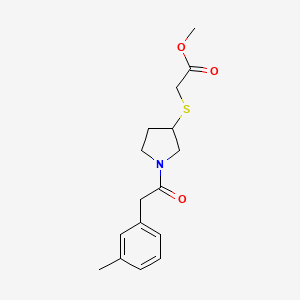

![molecular formula C16H16Cl2N2O3S B2825989 2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride CAS No. 2137719-07-2](/img/structure/B2825989.png)

2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . The compound also contains a thieno ring, which is a sulfur-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The pyridine and thieno rings contribute to the aromaticity of the compound, while the chlorobenzoyl, amino, and carboxylic acid groups contribute to its reactivity .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The pyridine ring can undergo electrophilic substitution reactions, while the carboxylic acid group can participate in acid-base reactions . The chlorobenzoyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids is described, providing insight into the synthesis of similar compounds (Santilli, Kim, & Wanser, 1971). The Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles, including thieno[2,3-b]pyridines, offers a method for generating a library of fused pyridine-4-carboxylic acids (Volochnyuk et al., 2010).

Heterocyclic Systems and Synthesis

The synthesis of new heterocyclic systems, such as pyrido[2′,3′:5,4]thieno(furo)[3,2-d]oxazines, provides intermediate compounds for the synthesis of substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines (Sirakanyan et al., 2019). Additionally, the synthesis and antimicrobial activities of some new synthesized imide and Schiff's base derivatives highlight the compound's potential in this area (Sabry et al., 2013).

Pharmacological Potential

Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, including thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative, demonstrates a potential pharmacological application (Hesse, Perspicace, & Kirsch, 2007). The reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, suggests diverse applications (Sirakanyan et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S.ClH/c1-19-7-6-11-12(8-19)23-15(13(11)16(21)22)18-14(20)9-2-4-10(17)5-3-9;/h2-5H,6-8H2,1H3,(H,18,20)(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHQQMBNYMHJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2825910.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2825914.png)

![4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2825916.png)

![6-[(2,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2825917.png)

![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2825925.png)

![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2825927.png)